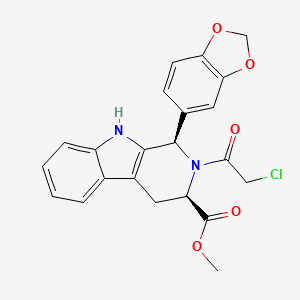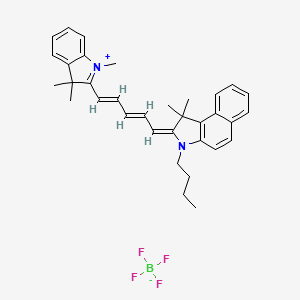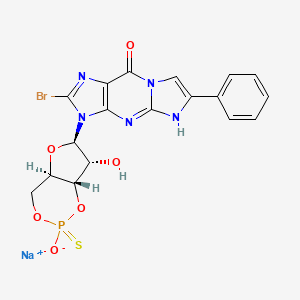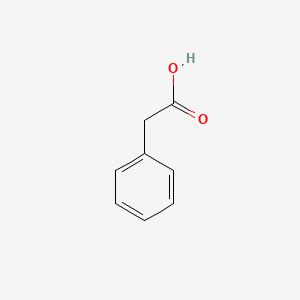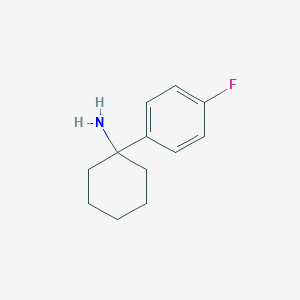
3-Isobutylcyclobutanone
Descripción general
Descripción
3-Isobutylcyclobutanone is a chemical compound that is a derivative of cyclobutanone . Cyclobutanone is an organic compound with the molecular formula (CH2)3CO. It is a four-membered cyclic ketone (cycloalkanone). It is a colorless volatile liquid at room temperature . 3-Isobutylcyclobutanone contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ketone .
Synthesis Analysis
The synthesis of cyclobutanone derivatives like 3-Isobutylcyclobutanone involves several steps. The Russian chemist Nikolai Kischner first prepared cyclobutanone in a low yield from cyclobutanecarboxylic acid . More efficient, high-yielding syntheses have since been developed . One strategy involves degradation of five-carbon building blocks . A newer, more efficient preparation of cyclobutanone was found by P. Lipp and R. Köster in which a solution of diazomethane in diethyl ether is reacted with ketene .
Molecular Structure Analysis
The 3-Isobutylcyclobutanone molecule consists of 14 Hydrogen atoms, 8 Carbon atoms, and 1 Oxygen atom, making a total of 23 atoms . It contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ketone .
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis and Functionalization
3-Isobutylcyclobutanone plays a significant role in the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones . It’s used in the enantiocontrolled synthesis and functionalization of cyclobutane derivatives . This compound is particularly useful in metal-free, low impact methodologies .
Flavor Ingredient
3-Isobutylcyclobutanone has a unique aroma similar to the scent of the Asian fruit, lychee. Due to its sweet and fruity aroma, it’s an important flavor ingredient often used in the food and fragrance industries.
Biological Properties
Recent studies have shown that 3-Isobutylcyclobutanone possesses various biological properties, including anti-inflammatory, anti-tumor, and anti-proliferative effects. It has been found to inhibit the growth of certain cancer cells and induce apoptosis.
Synthesis of Borylated Cyclobutanols
3-Isobutylcyclobutanone can be used in the synthesis of 3-borylated cyclobutanols . This process involves a formal [3 + 1]-cycloaddition using readily accessible 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives .
Ring Enlargement and Contraction
Due to their inherent ring strain, the selective modification of their structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
Carbocyclic Ring Opening
Carbocyclic ring opening is possible and it represents an advantageous synthetic route to acyclic compounds . Cyclobutane and cyclobutanone derivatives can be easily prepared by reliable synthetic methods .
These are just a few of the many potential applications of 3-Isobutylcyclobutanone in scientific research. It’s a versatile compound with immense potential for studying biochemical reactions, synthesizing pharmaceuticals, and exploring novel catalytic processes.
Propiedades
IUPAC Name |
3-(2-methylpropyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)3-7-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPQKLKMNPOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylcyclobutanone | |
CAS RN |
172796-25-7 | |
| Record name | 3-(2-methylpropyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S)-1-aminopropan-2-yl]dimethylamine](/img/structure/B3420077.png)
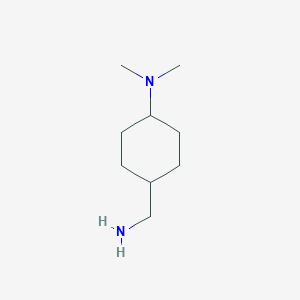
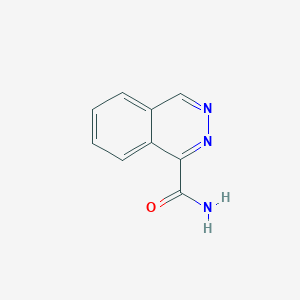
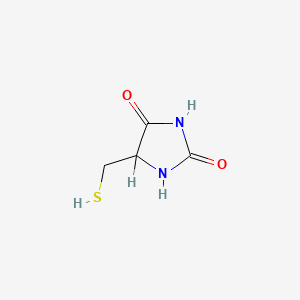
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B3420106.png)
